molecular formula C27H30N2O3 B2810862 1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361704-66-5

1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2810862
CAS No.: 2361704-66-5
M. Wt: 430.548
InChI Key: VDHHGGSQCRKAEP-UHFFFAOYSA-N
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Description

1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4’-piperidine]-1’-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4’-piperidine]-1’-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the spiro[1H-2-benzofuran-3,4’-piperidine] core, followed by the introduction of the phenyl and piperidinyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions at different stages.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4’-piperidine]-1’-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4’-piperidine]-1’-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound’s unique structure makes it a valuable intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4’-piperidine]-1’-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin share the benzofuran core and have similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine and its derivatives are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

What sets 1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4’-piperidine]-1’-carbonyl)piperidin-1-yl]prop-2-en-1-one apart is its spirocyclic structure, which imparts unique chemical and biological properties. This structure can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-[4-phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c1-2-24(30)28-16-12-26(13-17-28,22-9-4-3-5-10-22)25(31)29-18-14-27(15-19-29)23-11-7-6-8-21(23)20-32-27/h2-11H,1,12-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHHGGSQCRKAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC4(CC3)C5=CC=CC=C5CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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